4-(2-Azepan-1-yl-ethoxy)-phenol
Description
4-(2-Azepan-1-yl-ethoxy)-phenol is a synthetic phenol derivative featuring a seven-membered azepane ring connected via an ethoxy linker to the phenolic hydroxyl group. This compound is a key intermediate in the synthesis of pharmaceutical agents, notably bazedoxifene, a selective estrogen receptor modulator (SERM) used in hormone therapy. Its synthesis involves multi-step reactions, including indole derivatization, halogenation, and catalytic hydrogenation, as detailed in a study on ovarian cancer therapeutics . The azepane ring contributes to its unique pharmacokinetic profile, enhancing receptor binding selectivity and metabolic stability compared to smaller heterocycles.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C14H21NO2/c16-13-5-7-14(8-6-13)17-12-11-15-9-3-1-2-4-10-15/h5-8,16H,1-4,9-12H2 |
InChI Key |
DMPWMEXBCMEKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and applications:
Key Differences in Physicochemical Properties
Heterocyclic Ring Effects: The azepane ring in this compound provides greater conformational flexibility and reduced ring strain compared to piperidine (6-membered), enhancing its receptor-binding duration . Imidazole-containing analogs exhibit extended π-conjugation, leading to a narrow HOMO-LUMO gap (3.5 eV vs. >5 eV for azepane derivatives), which is critical for NLO performance .
Electronic Properties: The trifluoromethylthio group in 4-(Trifluoromethylthio)phenol introduces strong electron-withdrawing effects, increasing electrophilicity and agrochemical reactivity . Azepane and piperidine derivatives show basicity differences (azepane pKa ~10.5 vs. piperidine pKa ~11.3), influencing solubility and bioavailability .
Synthetic Complexity: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is synthesized via a one-pot method, enabling scalability for optical materials . Azepane derivatives require multi-step synthesis (e.g., catalytic hydrogenation, halogenation), limiting yield but ensuring high purity for pharmaceutical use .
Q & A
Q. Q1. What synthetic routes are commonly employed to prepare 4-(2-Azepan-1-yl-ethoxy)-phenol, and how are intermediates validated?
The synthesis of aryl ether derivatives like this compound typically involves nucleophilic substitution or Mitsunobu reactions. For example:
- Nucleophilic substitution : Reacting 4-hydroxyphenol with a halogenated azepane derivative (e.g., 1-azepanyl-2-chloroethane) under basic conditions (e.g., K₂CO₃ in DMF).
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxyphenol with 2-azepan-1-yl-ethanol.
Validation of intermediates is achieved via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm functional group transformations. For final product purity, high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended .
Advanced Structural Elucidation
Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of bond lengths, angles, and torsional parameters. For example:
- Hydrogen bonding networks : Identify intermolecular O–H⋯N or O–H⋯O interactions stabilizing the crystal lattice.
- Torsional analysis : Determine the dihedral angle between the azepane ring and phenol moiety to assess steric effects.
Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Refinement protocols include anisotropic displacement parameters for non-hydrogen atoms and constraints for hydrogen atoms .
Data Contradiction Analysis
Q. Q3. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?
Contradictions often arise from differences in polymorphism or solvent impurities . Methodological steps:
Differential scanning calorimetry (DSC) : Confirm thermal transitions (melting/recrystallization) under controlled heating rates (e.g., 10°C/min).
Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify polymorphic forms.
Solubility studies : Use standardized solvents (e.g., USP-grade) and equilibration times (24–48 hrs) at 25°C.
For example, if conflicting melting points (e.g., 45–48°C vs. 50–52°C) are reported, DSC can distinguish between kinetic (metastable) and thermodynamic (stable) forms .
Analytical Quantification
Q. Q4. What chromatographic methods are optimal for quantifying this compound in complex matrices?
Reverse-phase HPLC with a C18 column (particle size: 5 µm, length: 250 mm) and UV detection (λ = 270 nm) is effective. Method parameters:
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- Flow rate : 1.0 mL/min, retention time ≈ 8–10 min.
For trace analysis, LC-MS/MS in positive ion mode (m/z: [M+H]⁺) improves sensitivity. Calibration curves (1–100 µg/mL) should use internal standards (e.g., deuterated analogs) to correct matrix effects .
Stability and Degradation
Q. Q5. What are the primary degradation pathways of this compound under accelerated storage conditions?
Key degradation mechanisms:
- Oxidation : The phenol group is susceptible to autoxidation, forming quinone derivatives. Monitor via FT-IR (loss of O–H stretch at 3300 cm⁻¹) or HPLC (new retention peaks).
- Hydrolysis : The ether linkage may hydrolyze under acidic/basic conditions (pH <3 or >10).
Forced degradation studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and analyze using stability-indicating assays (e.g., HPLC-DAD). Store samples in amber vials at −20°C under inert gas (N₂) to prolong shelf life .
Reaction Mechanism Exploration
Q. Q6. How can computational methods elucidate the electrophilic substitution reactivity of the phenolic ring?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict regioselectivity in reactions like nitration or halogenation. Key steps:
Electrostatic potential maps : Identify electron-rich regions (e.g., para/ortho to the ether group).
Transition state analysis : Calculate activation energies for competing pathways (e.g., para vs. meta substitution).
For example, the electron-donating azepane-ethoxy group directs electrophiles to the para position relative to the ether oxygen, as supported by Mulliken charge distributions .
Toxicology Profiling
Q. Q7. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Cytotoxicity : MTT assay on human keratinocyte (HaCaT) or hepatocyte (HepG2) cell lines (IC₅₀ determination).
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.
- Reactive oxygen species (ROS) : DCFH-DA fluorescence assay in macrophage (RAW 264.7) cells.
For advanced studies, metabolite identification via hepatocyte incubation and LC-HRMS detects phase I/II metabolites (e.g., glucuronidation of the phenol group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
